Prorenoate potassium is a synthetic compound primarily used in scientific research and agricultural applications. It is a potassium salt of prorenoic acid, which is a synthetic derivative of the natural steroid hormone progesterone. The compound is classified as a plant growth regulator, influencing various physiological processes in plants, including growth, development, and stress responses. Prorenoate potassium has garnered attention for its potential to enhance crop yield and resilience.
Prorenoate potassium is synthesized in laboratories and is not typically found in nature. It is derived from prorenoic acid through chemical modifications that incorporate potassium ions. The compound is available through specialized chemical suppliers and is utilized primarily in research institutions and agricultural settings.
Prorenoate potassium falls under the category of plant growth regulators, which are substances that affect the growth processes of plants. It is also classified as a synthetic organic compound due to its laboratory-based synthesis and structural characteristics.
The synthesis of prorenoate potassium involves several key steps that transform prorenoic acid into its potassium salt form. The general method includes:
Prorenoate potassium has a complex molecular structure characterized by its steroid framework derived from progesterone. The molecular formula for prorenoate potassium is C21H29O4K.
Prorenoate potassium can participate in various chemical reactions due to its functional groups. Key reactions include:
The mechanism of action of prorenoate potassium as a plant growth regulator involves several physiological pathways:
Prorenoate potassium has several applications in both scientific research and agricultural practices:
Prorenoate potassium (SC-23992) is a water-soluble steroidal compound that functions as a competitive antagonist of the mineralocorticoid receptor (MR), directly opposing aldosterone binding [1] [7]. Its molecular structure features a cyclopropane ring fused at the C6-C7 position and a potassium-carboxylate group at C21, enhancing solubility and receptor affinity [7]. In adrenalectomized rats, prorenoate potassium reverses aldosterone-induced sodium retention and potassium excretion by binding MR with higher specificity than spironolactone. Quantitative receptor binding assays demonstrate that prorenoate achieves half-maximal receptor occupancy at doses 4.6× lower than spironolactone in rats and 3.0× lower in dogs [1]. This potency stems from its stable interaction with the ligand-binding domain of MR, preventing receptor dimerization and genomic signaling [6].
Table 1: Receptor Binding Kinetics of Mineralocorticoid Antagonists
Compound | Relative MR Binding Affinity | Oral Potency (vs. Spironolactone) |
---|---|---|
Prorenoate potassium | 3.0× (dog), 4.6× (rat) | 3.4–3.6× [2] [5] |
Spironolactone | 1.0 (Reference) | 1.0 |
Potassium canrenoate | 1.4× (dog) | 0.7× [1] |
Prorenoate potassium indirectly regulates ENaC activity in renal collecting ducts by disrupting aldosterone-mediated genomic signaling. Aldosterone normally induces sgk1 (serum-glucocorticoid kinase 1) expression, which phosphorylates Nedd4-2, reducing ENaC ubiquitination and increasing membrane retention [8]. By blocking MR activation, prorenoate prevents SGK1 upregulation, enhancing Nedd4-2-mediated ENaC internalization [6]. Consequently, luminal sodium reabsorption decreases, reducing the transepithelial electrochemical gradient that drives potassium secretion via ROMK (Kir1.1) channels [8] [9]. In cortical collecting ducts, this manifests as a 40–60% reduction in amiloride-sensitive sodium current within 2–4 hours post-administration [5].
Prorenoate potassium exerts segment-specific effects on renal electrolyte handling:
Table 2: Electrolyte Excretion Profiles of MR Antagonists (24-Hour Urine)
Parameter | Prorenoate Potassium (45 mg) | Spironolactone (100 mg) | Placebo |
---|---|---|---|
Sodium Excretion | ↑ 35–40%* | ↑ 10–12%* | ↔ |
Potassium Excretion | ↔ | ↔ | ↔ |
Urinary Na⁺/K⁺ Ratio | ↑ 3.4–3.6×* | ↑ 1.0× (Reference) | ↔ |
*Statistically significant vs. placebo (p<0.01) [2] [5]
Beyond genomic MR antagonism, prorenoate potassium may modulate rapid, non-genomic signaling:
Table 3: Genomic vs. Non-Genomic Mechanisms of Prorenoate Potassium
Mechanism | Genomic Effects | Non-Genomic Effects |
---|---|---|
Onset Time | 2–7 hours [1] | 15–100 minutes [4] [5] |
Primary Targets | MR-DNA binding, SGK1 transcription | Src kinase, ERK, Ca²⁺ flux |
Renal Electrolyte Outcome | ↓ ENaC expression, ↓ Na⁺/K⁺-ATPase | ↑ BK channel activity |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7